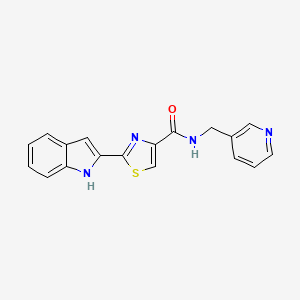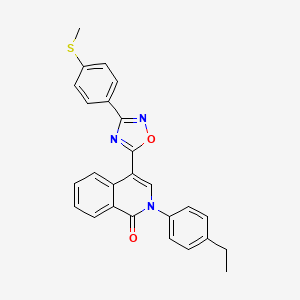
2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H21N3O2S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds with structures related to the queried chemical have been synthesized and evaluated for their potential as antimicrobial agents. For instance, new quinazolines were synthesized and screened for antibacterial and antifungal activities against various pathogens, demonstrating potential in the development of new antimicrobial drugs (Desai, Shihora, & Moradia, 2007). Another study focused on the synthesis of thiazole compounds, exploring the impact of various reagents, catalysts, and solvents on their properties, potentially offering insights into the design of novel antimicrobial agents (Berber, 2022).
Synthesis and Characterization
Research has delved into the synthesis and characterization of compounds with oxadiazole derivatives, examining their thermo-physical properties in pure solvents and exploring their potential applications in material science and medicinal chemistry. Studies have detailed the synthesis processes, structural analysis, and the exploration of physicochemical properties of similar compounds (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Potential Drug Development
The exploration of new compounds for drug development is a significant area of interest. Studies have synthesized and characterized novel compounds for their potential biological activities, including antitumor and antimicrobial effects. For example, a series of new compounds were evaluated for their antibacterial activity, showcasing the potential of these molecules in drug discovery and development (Ahmed, Abd-Alla, & El-zohry, 2007).
Advanced Material Applications
Research into the development of advanced materials also features the synthesis of novel compounds with potential applications in electronics and photophysics. For instance, dinuclear platinum complexes containing oxadiazole-thiol were investigated for their electroluminescent properties, indicating their potential in the fabrication of near-infrared electroluminescent devices with high efficiency (Xiong, Meng, Tan, Wang, Wang, Zhang, Tao, Su, & Zhu, 2016).
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific target identification. The presence of a methylsulfanyl group could suggest potential interactions with sulfur-containing biomolecules .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Based on its structure, it might interact with pathways involving sulfur metabolism .
Pharmacokinetics
Its predicted properties, such as a density of 1.188±0.06 g/cm3 and boiling point of 377.1±34.0 °C, suggest that it might have reasonable bioavailability .
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-3-17-8-12-19(13-9-17)29-16-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-31-25)18-10-14-20(32-2)15-11-18/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYQUQXGWNJPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2762952.png)
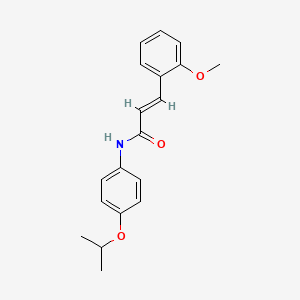
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)
![1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2762955.png)
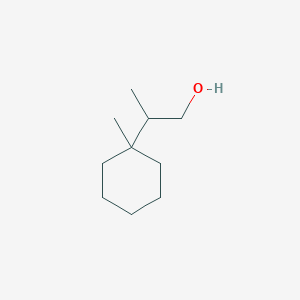
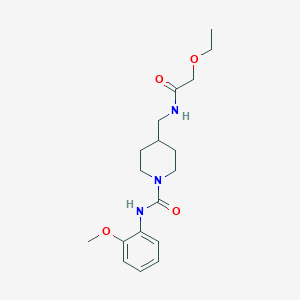
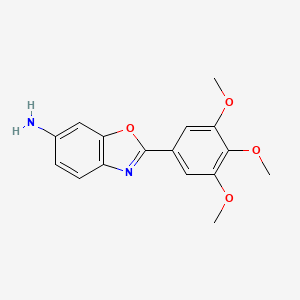
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole](/img/structure/B2762964.png)
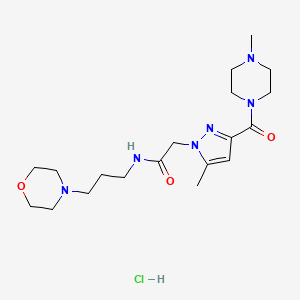
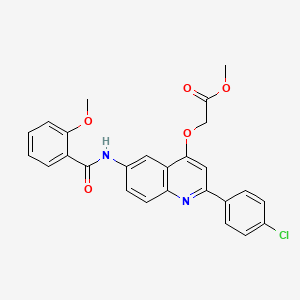
![4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2762967.png)


